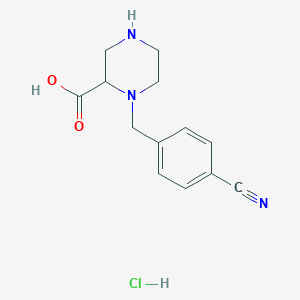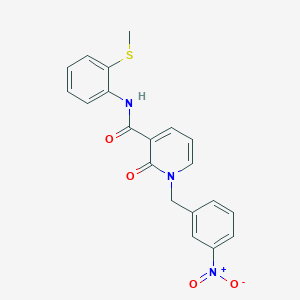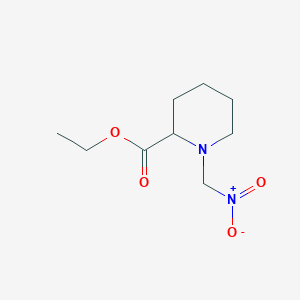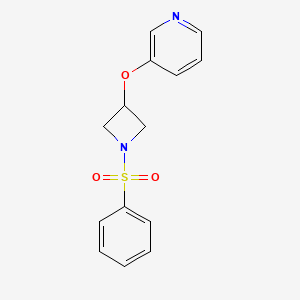![molecular formula C19H13NO5 B2664978 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 843668-88-2](/img/structure/B2664978.png)
2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, which is a type of organic compound that is useful as immunomodulators .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . Another synthesis method involves a palladium-catalyzed highly enantioselective intramolecular O-arylation for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols based on an asymmetric desymmetrization strategy .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a compound with a similar structure, has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. A palladium-catalyzed highly enantioselective intramolecular O-arylation for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols has been established based on an asymmetric desymmetrization strategy .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile”:
Antioxidant Activity in Dermatology
This compound has shown potential in reducing oxidative stress in human dermal papilla cells (hDPCs), which are crucial for hair follicle development and hair growth regulation. By mitigating hydrogen peroxide-induced apoptosis and restoring β-catenin expression, it helps protect hDPCs from oxidative damage, suggesting its use in preventing hair loss and promoting hair health .
Urease Inhibition in Biochemistry
The compound has been studied for its interaction with urease, an enzyme that catalyzes the hydrolysis of urea. Fluorescence spectroscopy studies have shown that it can effectively inhibit urease activity through a static quenching mechanism. This property is valuable in developing treatments for urease-related conditions, such as urinary tract infections and agricultural applications to control soil urea levels .
Herbicidal Activity in Agriculture
Research has indicated that derivatives of this compound exhibit significant herbicidal activity. These derivatives can serve as lead compounds for developing new herbicides, offering an alternative to traditional chemical herbicides and potentially reducing environmental impact .
Antimicrobial Properties in Microbiology
Novel derivatives of this compound have demonstrated antimicrobial activity against various bacterial strains. This makes it a promising candidate for developing new antibiotics, especially in the face of increasing antibiotic resistance .
Fluorescent Probes in Analytical Chemistry
The compound’s structure allows it to be used as a fluorescent probe in analytical chemistry. Its ability to interact with specific biomolecules and emit fluorescence upon binding makes it useful for detecting and quantifying biological substances in complex mixtures .
Pharmacological Applications in Drug Development
Due to its diverse biological activities, this compound is being explored for various pharmacological applications. Its potential roles include acting as an anti-inflammatory, anticancer, and neuroprotective agent. Ongoing research aims to elucidate its mechanisms of action and optimize its efficacy and safety for therapeutic use .
Cosmetic Applications
Given its antioxidant properties, the compound is also being investigated for use in cosmetic formulations. It can help protect skin cells from oxidative damage, potentially reducing signs of aging and improving skin health .
Environmental Applications
The compound’s ability to inhibit urease and its potential herbicidal activity suggest it could be used in environmental management. For example, it could help control nitrogen levels in agricultural soils, reducing the environmental impact of fertilizers and improving crop yields .
Safety And Hazards
Direcciones Futuras
The future directions for the study of similar compounds could involve further investigation into their synthesis, properties, and potential applications. For instance, the development of more efficient and enantioselective methods for the synthesis of these compounds could be a promising area of research . Additionally, further studies could explore their potential uses as immunomodulators or in other applications.
Propiedades
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c20-5-6-22-13-2-3-14-17(10-13)25-11-15(19(14)21)12-1-4-16-18(9-12)24-8-7-23-16/h1-4,9-11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPPQBEOPYJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2664898.png)

![2-amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2664904.png)

![Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2664906.png)



![2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2664913.png)
![2-(4-(isopropylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2664914.png)

![1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one](/img/structure/B2664917.png)
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B2664918.png)